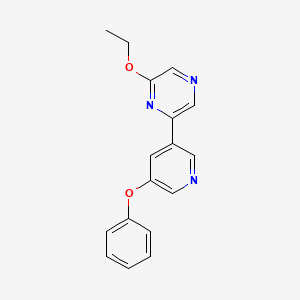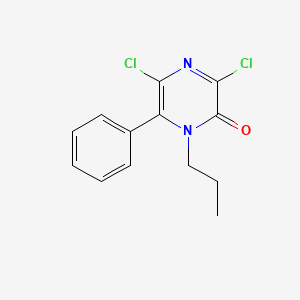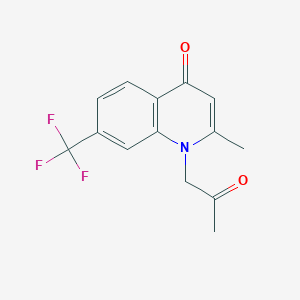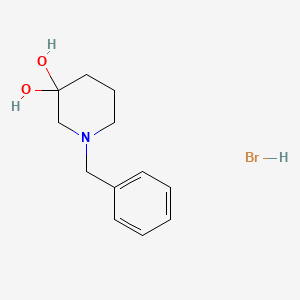
(E)-3,4-Dihydro-2-((2-nitrophenyl)methylene)-1(2H)-naphthalenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-nitrobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a nitrobenzylidene group attached to a dihydronaphthalenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrobenzylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 2-nitrobenzaldehyde with 3,4-dihydronaphthalen-1(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-nitrobenzylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-(2-aminobenzylidene)-3,4-dihydronaphthalen-1(2H)-one.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Products where the nitro group is replaced by the nucleophile.
科学研究应用
2-(2-nitrobenzylidene)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 2-(2-nitrobenzylidene)-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-nitrobenzaldehyde: A precursor in the synthesis of 2-(2-nitrobenzylidene)-3,4-dihydronaphthalen-1(2H)-one.
3,4-dihydronaphthalen-1(2H)-one: The core structure of the compound.
2-(2-aminobenzylidene)-3,4-dihydronaphthalen-1(2H)-one: A reduced derivative of the compound.
Uniqueness
2-(2-nitrobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both a nitrobenzylidene group and a dihydronaphthalenone core
属性
CAS 编号 |
130689-18-8 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
(2E)-2-[(2-nitrophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13NO3/c19-17-14(10-9-12-5-1-3-7-15(12)17)11-13-6-2-4-8-16(13)18(20)21/h1-8,11H,9-10H2/b14-11+ |
InChI 键 |
SWEJFWNQBMCNKA-SDNWHVSQSA-N |
手性 SMILES |
C1C/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C(=O)C3=CC=CC=C31 |
规范 SMILES |
C1CC(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


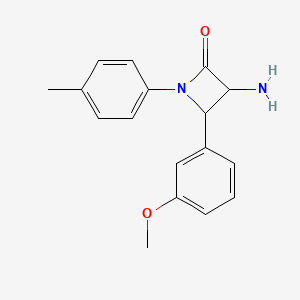

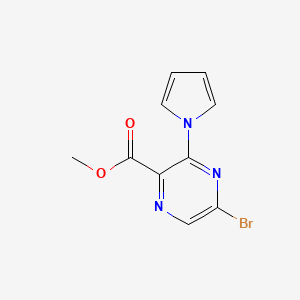
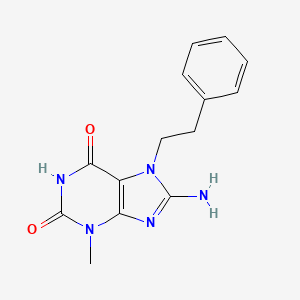

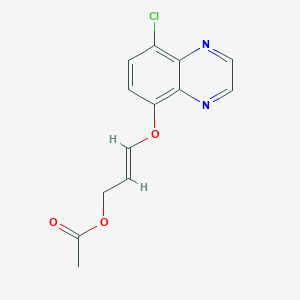
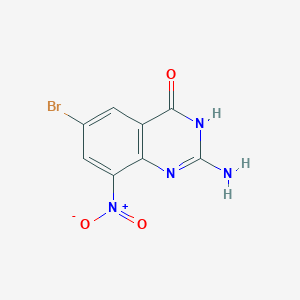
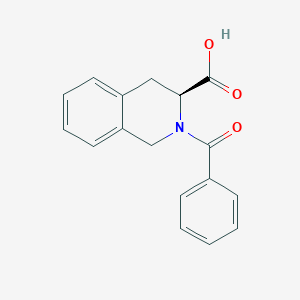
![Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-](/img/structure/B11841543.png)
